1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that features a pyrrolidine ring, a fluoropyrimidine moiety, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via nucleophilic substitution reactions using appropriate fluorinated pyrimidine derivatives.
Attachment of the Methoxyphenoxy Group: This step involves the etherification of a phenol derivative with a suitable alkylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and phenoxy moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- 1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- 1-(3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
Uniqueness
The uniqueness of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone lies in the presence of the fluoropyrimidine moiety, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methyl analogs. These differences can influence the compound’s reactivity, biological activity, and pharmacokinetic properties.
Properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-23-14-4-2-3-5-15(14)24-11-16(22)21-7-6-13(10-21)25-17-19-8-12(18)9-20-17/h2-5,8-9,13H,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHGZKKCJHVYEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.